(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (dorade royale)

Vue d'ensemble

Description

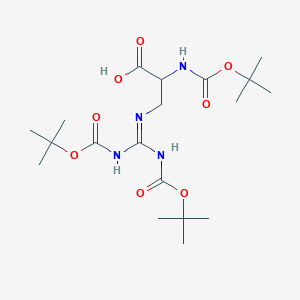

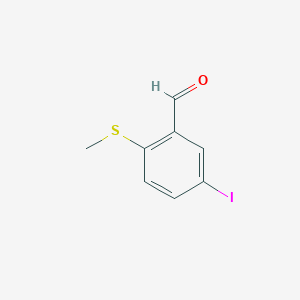

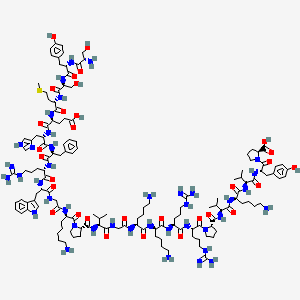

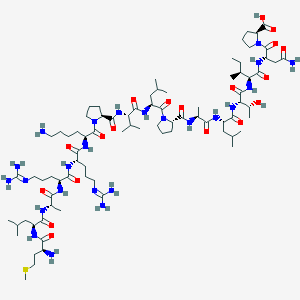

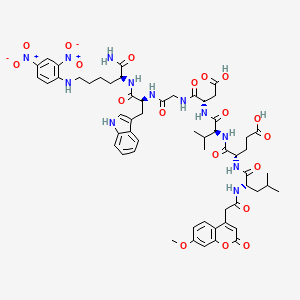

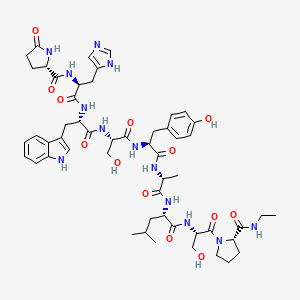

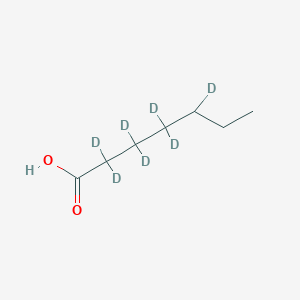

“(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream)” is a variant of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This peptide is specific to the sea bream species . The sequences of GnRH I-III found in fish show a high diversity . The molecular formula of this peptide is C₅₃H₇₁N₁₃O₁₃ and it has a molecular weight of 1098.23 .

Molecular Structure Analysis

The sequence of “(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream)” is Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt . This sequence indicates the order and type of amino acids in the peptide. The structure of the peptide is determined by the sequence and the chemical properties of the amino acids.Mécanisme D'action

The mechanism of action of (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream) involves the binding of the hormone to specific receptors in the pituitary gland of the fish. This binding activates a cascade of biochemical reactions that ultimately lead to the release of gonadotropins and the stimulation of reproductive cell development.

Biochemical and Physiological Effects

The biochemical and physiological effects of (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream) are primarily related to its role in the regulation of the reproductive system. This hormone has been shown to stimulate the growth and development of reproductive cells, as well as the production of sex hormones such as testosterone and estrogen.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream) in lab experiments is its specificity for sea bream. This hormone has been shown to have minimal effects on other fish species, making it an ideal tool for studying the reproductive system of sea bream. However, the synthesis of this hormone can be complex and time-consuming, which may limit its widespread use in research.

Orientations Futures

There are several potential future directions for research involving (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream). These include:

1. Further studies of the mechanism of action of this hormone, including its interactions with other hormones and signaling pathways.

2. Investigation of the effects of (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream) on other aspects of fish physiology, such as growth and development.

3. Development of new synthetic hormones based on (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream) that have enhanced specificity and potency.

4. Exploration of the potential applications of (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream) in aquaculture, including its use as a tool for controlling reproduction and improving breeding success rates.

In conclusion, (Des-Gly10,D-Ala6,Pro-NHEt9)-(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) (sea bream) is a synthetic hormone that has significant potential for use in scientific research related to the reproductive system of sea bream. While the synthesis of this hormone can be complex, its specificity and potency make it an ideal tool for investigating the mechanisms underlying reproductive development in fish. Further research in this area may lead to new insights into the regulation of fish reproduction and the development of new tools for improving aquaculture practices.

Applications De Recherche Scientifique

Gestion de la reproduction en aquaculture

(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (dorade royale): est un analogue de la GnRH de saumon ayant une forte affinité pour les récepteurs de la GnRH . Il est utilisé en aquaculture pour induire l'ovulation et la ponte chez les espèces de poissons. Lorsqu'il est combiné à des antagonistes de la dopamine comme la dompéridone ou la pimozide, il permet de gérer efficacement le cycle reproductif de la dorade royale, améliorant ainsi le rendement et la durabilité de la pisciculture.

Recherche en biologie moléculaire

En biologie moléculaire, les enzymes protéolytiques telles que les analogues de la LHRH sont utilisées pour diverses applications, notamment la synthèse de peptides et la digestion des protéines pendant la purification des acides nucléiques . Ce composé pourrait être utilisé pour créer des enzymes spécifiques à des fins de recherche, contribuant à l'étude des fonctions et des interactions des protéines.

Applications biotechnologiques

Les analogues de la LHRH ont des applications potentielles en biotechnologie pour la production de protéines recombinantes. Ils peuvent être utilisés pour stimuler la production de fragments de Klenow, qui sont essentiels pour les études de réplication de l'ADN et les expériences d'ingénierie génétique .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H71N13O13/c1-5-55-52(78)43-11-8-18-66(43)53(79)42(26-68)65-48(74)37(19-28(2)3)60-45(71)29(4)58-47(73)38(20-30-12-14-33(69)15-13-30)61-51(77)41(25-67)64-49(75)39(21-31-23-56-35-10-7-6-9-34(31)35)62-50(76)40(22-32-24-54-27-57-32)63-46(72)36-16-17-44(70)59-36/h6-7,9-10,12-15,23-24,27-29,36-43,56,67-69H,5,8,11,16-22,25-26H2,1-4H3,(H,54,57)(H,55,78)(H,58,73)(H,59,70)(H,60,71)(H,61,77)(H,62,76)(H,63,72)(H,64,75)(H,65,74)/t29-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTZWNQPYNOUHL-NTJDMNBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H71N13O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

319429-24-8 | |

| Record name | (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

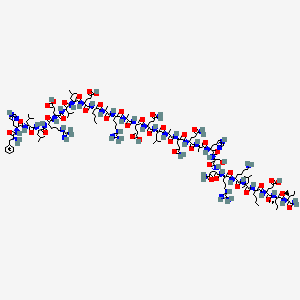

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1':4',1''-Terphenyl]-2',3,3'',5,5''-pentacarboxylic acid](/img/structure/B1495307.png)

![8-Bromo-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1495310.png)